Xylylcarb
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYTPVNMWIZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058032 | |
| Record name | Xylylcarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2425-10-7 | |
| Record name | Xylylcarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylylcarb [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,4-dimethyl-, 1-(N-methylcarbamate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylylcarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLYLCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999840EDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Xylylcarb
Established Synthetic Routes for Xylylcarb and Related Carbamates
The synthesis of this compound and other N-methylcarbamate esters involves well-established chemical pathways. These methods are crucial for the commercial production of the insecticide and for generating analogues and metabolites for research purposes.
Chemical Pathways for N-Methylcarbamate Ester Synthesis
The primary industrial synthesis of this compound, chemically known as 3,4-dimethylphenyl N-methylcarbamate, involves the reaction of 3,4-dimethylphenol (B119073) with methyl isocyanate. A common and patented method for preparing this compound and other similar carbamates utilizes the reaction of a phenol (B47542) with phosgene (B1210022) and an amine.
A specific laboratory-scale synthesis of 3,4-dimethylphenyl methylcarbamate involves heating a solution of 3,4-dimethylphenol in toluene. Gaseous phosgene and methylamine (B109427) are then introduced concurrently into the heated solution over several hours. Following the reaction, the mixture is filtered and concentrated to yield the final product tandfonline.com. This process is outlined in the following reaction scheme:
Reaction Scheme for the Synthesis of 3,4-Dimethylphenyl Methylcarbamate
| Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 3,4-Dimethylphenol | Toluene, Heat (97-99°C) | 3,4-Dimethylphenyl methylcarbamate | 70% |
| Phosgene |
This method is adaptable for the synthesis of other N-methylcarbamate insecticides, such as Carbaryl (B1668338) and Carbofuran (B1668357), by substituting the corresponding phenol tandfonline.com.
Alternative synthetic strategies for N-methylcarbamate esters include the reaction of an alcohol or phenol with methyl isocyanate, a method that avoids the use of the highly toxic phosgene. Another approach involves the transesterification of a carbamate (B1207046) with an alcohol or phenol.
Derivatization Strategies for this compound Analogues and Metabolites
The synthesis of this compound analogues and the confirmation of its metabolite structures often require specific derivatization strategies. These strategies can involve modifications to the aromatic ring or the carbamate moiety to study structure-activity relationships or to create analytical standards.
One key area of derivatization is the synthesis of metabolites identified in biological systems. For instance, a major metabolite of this compound in rats is 3-methyl-4-carboxyphenyl N-methylcarbamate tandfonline.com. The synthesis of this metabolite for verification purposes would involve the oxidation of the methyl group at the 4-position of the xylyl moiety to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. The resulting carboxylic acid can then be esterified or subjected to other reactions to produce further derivatives.
Another metabolite, 3-methyl-4-hydroxymethylphenyl N-methylcarbamate, has also been synthesized. This involves the reduction of the corresponding carboxylic acid derivative tandfonline.com. These synthetic metabolites are crucial for toxicological studies and for understanding the metabolic fate of the parent compound.
Laboratory-Scale Biotransformation Studies of this compound
The environmental persistence and biological activity of this compound are largely determined by its biotransformation. Laboratory studies using various biological systems, such as enzymes and microorganisms, have been conducted to elucidate the degradation pathways and identify the resulting intermediates.
Enzymatic Hydrolysis Mechanisms for Carbamate Degradation
The primary mechanism for the degradation of this compound and other carbamate insecticides in biological systems is enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or esterases. This hydrolysis results in the formation of the corresponding phenol (3,4-dimethylphenol), methylamine, and carbon dioxide, leading to the detoxification of the compound.
Studies have shown that various microorganisms possess enzymes capable of degrading N-methylcarbamates. For example, a carbaryl hydrolase isolated from Aspergillus niger has been shown to be capable of hydrolyzing this compound google.com. The enzymatic cleavage of the carbamate bond is a critical first step in the microbial degradation of these insecticides.
In mammals, the biotransformation of carbamates is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze oxidative reactions, which can lead to the hydroxylation of the aromatic ring or the N-methyl group, in addition to hydrolysis of the ester bond.
Identification and Characterization of Biotransformation Intermediates
The identification of intermediates is crucial for understanding the complete biotransformation pathway of this compound. Studies on the metabolism of 3,4-dimethylphenyl N-methylcarbamate in rats have identified several key degradation products.
The major metabolites found in rat urine after oral administration of radiolabeled this compound were 3-methyl-4-carboxyphenyl N-methylcarbamate and its N-hydroxymethyl analog. The parent phenol, 3,4-dimethylphenol, and its conjugated forms were also detected, but in much smaller amounts. This indicates that the primary metabolic pathway involves oxidation of one of the methyl groups on the aromatic ring rather than direct hydrolysis of the carbamate ester bond tandfonline.com.
The following table summarizes the major biotransformation intermediates of this compound identified in rat metabolism studies tandfonline.com:
Major Biotransformation Intermediates of this compound in Rats
| Intermediate | Chemical Name |
|---|---|
| Metabolite 1 | 3-methyl-4-carboxyphenyl N-methylcarbamate |
| Metabolite 2 | N-hydroxymethyl-3-methyl-4-carboxyphenyl N-methylcarbamate |
The characterization of these intermediates is typically achieved using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, often by comparison with synthetically prepared standards.
Environmental Fate and Degradation Dynamics of Xylylcarb
Abiotic Transformation Processes in Environmental Compartments
Abiotic processes, driven by physical and chemical factors, play a significant role in the breakdown of xylylcarb in different environmental matrices such as water, soil, and air.
Photodegradation Kinetics and Mechanisms of this compound
Photodegradation, the breakdown of a compound by light, can occur when this compound is exposed to sunlight, particularly on surfaces like plant foliage or soil researchgate.net. While some carbamates like metolcarb (B1676512) and trimethacarb primarily dissipate from plant foliage via volatilization, with photochemical reactions playing a minor role, photodegradation can still contribute to this compound's transformation researchgate.net. The kinetics and mechanisms of photodegradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the properties of the surrounding medium researchgate.netustb.edu.cn. Studies on the photodegradation kinetics of other organic pollutants suggest that the process often follows pseudo-first-order kinetics, and the mechanism can involve the generation of reactive species like hydroxyl radicals ustb.edu.cnshd-pub.org.rsresearchgate.net. While specific detailed kinetics and mechanisms for this compound were not extensively found in the search results, the general principles of carbamate (B1207046) photodegradation suggest that cleavage of the carbamate linkage or alterations to the aromatic ring could occur upon irradiation.
Hydrolytic Degradation Pathways in Aqueous and Soil Systems
Hydrolysis, the cleavage of a chemical bond by reaction with water, is a significant degradation pathway for carbamates in both aqueous and soil systems who.intepo.org. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts who.int. For N-methyl carbamates, which include this compound, the hydrolysis typically involves the cleavage of the ester bond, leading to the formation of carbamic acid, which subsequently decomposes into methylamine (B109427) and carbon dioxide who.int. In soil, hydrolysis is considered a major degradation pathway, and the hydrolysis products can be further metabolized by microorganisms who.int.
Sorption and Volatilization Dynamics of this compound in Environmental Matrices
Sorption, the process by which a chemical adheres to soil or sediment particles, and volatilization, the process by which a chemical moves from a solid or liquid phase into the air, are crucial transport and dissipation mechanisms for this compound in the environment nih.govepa.govrivm.nl. Sorption to soil organic matter and clay minerals can reduce the concentration of this compound in the soil solution, affecting its bioavailability for microbial degradation and its potential for leaching into groundwater nih.govcarnegiescience.eduresearchgate.net. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, pH, and water content nih.govcarnegiescience.eduresearchgate.net.
Volatilization is the movement of a substance from soil or water into the atmosphere epa.govrivm.nl. For pesticides, volatilization can occur from both soil and plant surfaces researchgate.netrivm.nl. The rate of volatilization is influenced by the compound's vapor pressure, water solubility, temperature, air flow, and its concentration at the evaporating surface epa.govrivm.nl. Sorption to soil can reduce volatilization by decreasing the amount of the compound available in the soil solution or at the surface nih.govrivm.nl. While some carbamates are reported to dissipate from plant foliage mainly by volatilization, the relative importance of volatilization for this compound compared to other degradation pathways depends on specific environmental conditions researchgate.net.
Biotic Degradation Mechanisms and Microbial Ecophysiology of this compound
Microorganisms, particularly bacteria and fungi, play a vital role in the degradation of organic pollutants, including carbamate pesticides, through enzymatic processes nih.govnih.govresearchgate.netmdpi.com.
Characterization of Microbial Consortia and Isolates Capable of this compound Degradation
Various microbial consortia and isolated strains have been identified that are capable of degrading carbamate insecticides nih.govresearchgate.netmdpi.comsnu.ac.krnih.gov. These microbes can either partially transform the compounds or lead to their complete mineralization nih.gov. Studies have reported microbial consortia with high degradation efficiencies for various organic pollutants, and the use of mixed cultures (consortia) can sometimes lead to higher degradation rates compared to individual isolates due to synergistic interactions mdpi.comnih.govaloki.hu. Specific microbial isolates capable of hydrolyzing N-methylcarbamate insecticides, including this compound, have been characterized nih.govresearchgate.netsnu.ac.krresearchgate.net.
Bacterial metabolism of carbamate pesticides often initiates with the hydrolysis of the carbamate ester or amide linkage nih.gov. This initial step is typically catalyzed by carbamate hydrolase enzymes, which can be either esterases or amidases nih.govnih.govresearchgate.netresearchgate.net. This hydrolysis yields methylamine, carbon dioxide, and the corresponding phenolic or alcoholic moiety who.intnih.govnih.gov. Methylamine can be utilized by bacteria as a source of carbon and nitrogen nih.gov. The subsequent metabolic fate of the remaining carbon skeleton (the phenolic or alcoholic part) varies depending on the microbial species and can involve further enzymatic reactions leading to its incorporation into central metabolic pathways and eventual mineralization (conversion to inorganic substances like CO2 and water) nih.govnih.govfrontiersin.org.
Specific carbamate hydrolase enzymes capable of acting on this compound have been reported nih.govresearchgate.netresearchgate.net. For example, a carbaryl (B1668338) hydrolase from Aspergillus niger PY168 was found to be capable of hydrolyzing several N-methylcarbamate insecticides, including this compound researchgate.net. Another carbaryl-degrading strain, Pseudomonas sp. XWY-1, possesses a carbaryl hydrolase enzyme (McbA) that can hydrolyze carbaryl and other carbamate pesticides, including this compound researchgate.net. These enzymes are crucial for the initial detoxification and degradation of carbamates researchgate.net. The genetic organization and regulation of these enzyme systems are areas of ongoing research nih.gov.
Table 1: Microbial Isolates and Consortia Capable of Carbamate Hydrolysis (Examples)
| Microorganism/Consortium | Substrates Hydrolyzed (Examples) | Enzyme Type (if specified) | Reference |
| Rhizobium sp. AC100 | Carbaryl, this compound, Metolcarb, XMC | Carbamate hydrolase (CH) | nih.govsnu.ac.kr |
| Aspergillus niger PY168 | Carbaryl, Carbofuran (B1668357), this compound, Metolcarb, Propoxur, Isoprocarb, Fenobucarb, Aldicarb | Carbamate hydrolase (CH) | researchgate.net |
| Pseudomonas sp. XWY-1 | Carbaryl, Isoprocarb, Fenobucarb, Carbofuran, Aldicarb, Propoxur, this compound | Carbamate hydrolase (McbA) | researchgate.net |
Table 2: Key Steps in Bacterial Carbamate Metabolism
| Step | Description | Enzymes Involved (Examples) | Products |
| Initial Hydrolysis | Cleavage of carbamate ester or amide linkage | Carbamate hydrolase (Esterase/Amidase) | Phenolic/Alcoholic moiety, Methylamine, CO2 |
| Further Metabolism | Breakdown of phenolic/alcoholic moiety via various pathways | Oxygenases, Hydroxylases, Dehydrogenases, etc. | Intermediates for central carbon pathways |
| Mineralization | Complete conversion to inorganic compounds | Various metabolic enzymes | CO2, H2O, NH3 (from methylamine) |
Table 3: Selected Properties of this compound
| Property | Value | PubChem CID |
| Molecular Formula | C₁₀H₁₃NO₂ | 17040 |
| Molecular Weight | 179.22 g/mol | 17040 |
| CAS Registry Number | 2425-10-7 | 17040 |
| PubChem CID | 17040 | 17040 |
| Pesticide Type | Insecticide | 17040 |
| Substance Group | Carbamate insecticide; Phenyl methylcarbamate insecticide | 17040 |
Fungal Contributions to Carbamate Pesticide Biotransformation
Fungi play a significant role in the degradation of xenobiotics in the biosphere and have been reported to either degrade or transform carbamate pesticides. frontiersin.orgnih.govoup.com While fungal metabolism of carbamates is less understood compared to bacterial metabolism, studies have shown diverse routes of transformation. frontiersin.orgnih.gov For instance, a carbaryl hydrolase (CH) enzyme from Aspergillus niger strain PY168 has been purified and characterized, demonstrating the capability to hydrolyze several carbamates, including this compound, carbaryl, carbofuran, metolcarb, propoxur, isoprocarb, fenobucarb, and aldicarb. frontiersin.orgoup.comnih.govresearchgate.net This indicates that fungi contribute to the biotransformation of this compound through enzymatic hydrolysis.
Genetic and Molecular Aspects of Microbial Degradation Pathways
Microbial degradation is a primary route for the removal of carbamate pesticides from the environment, with various bacterial and fungal species capable of degrading a broad range of these compounds. researchgate.netfrontiersin.orgnih.gov The initial step in the microbial degradation of carbamates typically involves the hydrolysis of the carbamate ester or amide linkage, yielding hydrolysis products, methylamine, and carbon dioxide. frontiersin.orgnih.gov Methylamine can be utilized as a carbon and nitrogen source. frontiersin.orgnih.gov
Gene Identification and Regulation in this compound-Degrading Microorganisms
The metabolic pathways for carbamate degradation are mediated by enzymes, primarily hydrolases and oxidoreductases. frontiersin.orgnih.gov Hydrolases are crucial for the initial step of cleaving the carbamate bond. frontiersin.orgnih.gov Research on carbamate degradation has led to the identification and cloning of several carbamate hydrolase genes, including cehA, mcd, cahA, and mcbA. researchgate.netasm.orgresearchgate.net While much of the research on gene identification and regulation has focused on other carbamates like carbaryl and carbofuran, these studies provide insights into the potential mechanisms involved in this compound degradation. For example, the carbaryl hydrolase from Arthrobacter sp. strain RC100 has been shown to hydrolyze this compound, along with carbaryl, metolcarb, and XMC. nih.govscispace.comfrontiersin.org The degradation pathway enzymes are often inducible, with their activity being low when cells are grown on simple carbon sources like glucose. frontiersin.org
Role of Plasmids in this compound Degradation Phenotypes
Naturally occurring plasmids have been extensively documented to be involved in the degradation of synthetic organic compounds, and they are considered to play a significant role in the evolution and dissemination of pesticide-degrading capabilities in microorganisms. nih.govasm.orgnih.gov Studies on the degradation of carbamate pesticides like carbaryl have demonstrated plasmid involvement. For instance, in Arthrobacter sp. strain RC100, two distinct plasmids, pRC1 and pRC2, were found to be involved in carbaryl degradation, acting in concert for complete degradation. nih.govasm.org Plasmid-borne degradation phenotypes can be stable. researchgate.net While direct evidence specifically linking this compound degradation to specific plasmids is less detailed in the provided search results compared to other carbamates like carbaryl or carbofuran, the general principle of plasmid-mediated degradation pathways for carbamate pesticides suggests a potential role for plasmids in microorganisms capable of degrading this compound. nih.govasm.orgnih.gov The dissemination of biodegradative genes by plasmids can lead to the rapid evolution of strains capable of utilizing xenobiotic compounds. nih.govasm.org
Molecular Mechanism of Action of Xylylcarb in Target Organisms
Biochemical Basis of Acetylcholinesterase (AChE) Inhibition by Xylylcarb
The biochemical basis of AChE inhibition by this compound involves the carbamylation of the enzyme's active site. AChE catalyzes the hydrolysis of acetylcholine (B1216132) into choline (B1196258) and acetate, a process essential for terminating nerve impulses at cholinergic synapses nih.govmdpi.com. Carbamate (B1207046) insecticides, including this compound, mimic acetylcholine and bind to the active site of AChE epa.govbasu.org.inresearchgate.net.
Specifically, the carbamoyl (B1232498) moiety of this compound reacts with the serine hydroxyl group within the catalytic triad (B1167595) of the AChE active site basu.org.inacs.orgresearchgate.net. This reaction forms a carbamoylated enzyme intermediate basu.org.in. While this inhibition is often described as pseudo-irreversible, the carbamoylated enzyme is less stable than the phosphorylated intermediate formed by organophosphates and can undergo spontaneous hydrolysis, leading to the regeneration of the active enzyme nih.govbasu.org.inmdpi.com. The rate of decarbamoylation (reactivation) is relatively rapid compared to the dephosphorylation of organophosphate-inhibited AChE epa.govnih.govbasu.org.in.
Molecular Interactions of this compound at the Cholinergic Synapse
At the cholinergic synapse, acetylcholine is released from the presynaptic neuron into the synaptic cleft, where it binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron or target cell nih.govnih.govsavemyexams.com. AChE, located in the synaptic cleft, rapidly hydrolyzes acetylcholine, terminating its signal nih.govmdpi.com.
This compound's inhibition of AChE prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft nih.govepa.gov. This elevated concentration of acetylcholine results in the continuous stimulation of postsynaptic cholinergic receptors nih.govaopwiki.org. The overstimulation of these receptors disrupts the normal transmission of nerve impulses nih.govepa.gov. While the primary target is AChE, some studies suggest that carbamate pesticides may also affect neuronal nicotinic acetylcholine receptors independently of AChE inhibition, potentially contributing to their toxicology, especially after long-term exposure uu.nl. Cholinergic inputs, through receptors located at both presynaptic and postsynaptic sites, can coordinate synaptic activities nih.gov.
Comparative Analysis of Cholinesterase Inhibition by this compound within the Carbamate Class
Carbamate insecticides share the common mechanism of inhibiting cholinesterase enzymes, primarily AChE, through carbamylation of the active site serine residue nih.govepa.govbasu.org.in. However, the potency and duration of inhibition can vary among different carbamates due to differences in their chemical structures and interactions with the enzyme nih.gov.
While specific detailed comparative data on this compound's inhibition kinetics (e.g., IC50 values, decarbamylation rates) relative to a broad range of other carbamates were not extensively available in the search results, the general principle within the carbamate class is that they are reversible or pseudo-irreversible inhibitors, with relatively faster enzyme reactivation compared to organophosphates nih.govbasu.org.inmdpi.com. Studies comparing the effects of various N-methyl carbamate pesticides, such as carbaryl (B1668338), carbofuran (B1668357), methiocarb, methomyl, oxamyl, and propoxur, have shown variations in their potency to inhibit cholinesterase in different tissues and their effects on motor activity, which correlates well with brain cholinesterase inhibition nih.gov. Some carbamates may also exhibit differential inhibition towards acetylcholinesterase and butyrylcholinesterase (BChE), another type of cholinesterase acs.orgmdpi.comnih.govmdpi.com. For example, some carbamates have shown selectivity for BChE inhibition mdpi.commdpi.com.
Analytical Methodologies for Xylylcarb Detection and Quantification in Research
Chromatographic Techniques for Xylylcarb Analysis
Chromatography plays a central role in separating this compound from other compounds present in a sample matrix before detection. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized, each with specific considerations for carbamate (B1207046) analysis.
Gas Chromatography (GC) Applications with Specialized Detectors
While GC is a powerful technique for volatile and semi-volatile compounds, the thermal instability of many carbamates, including this compound, can lead to on-column degradation, making direct GC analysis challenging jircas.go.jpsepscience.comoup.com. To overcome this, derivatization techniques are often employed to convert carbamates into more thermally stable derivatives that are amenable to GC analysis jircas.go.jp. Specialized detectors are then used for sensitive and selective detection of these derivatives.
Electron Capture Detectors (ECD) and Nitrogen Phosphorus Detectors (NPD) have historically been used for carbamate analysis by GC following derivatization jircas.go.jphpst.cz. For instance, derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) can form dinitroaniline derivatives detectable by ECD jircas.go.jp. NPD is selective for nitrogen- and phosphorus-containing compounds, making it suitable for detecting carbamate derivatives hpst.cz.
Research has explored GC coupled with mass spectrometry (GC-MS) for carbamate analysis, often after SPME extraction spkx.net.cn. While GC can be used, the potential for degradation needs to be carefully managed, sometimes by studying the behavior of carbamates and their degradation products researchgate.net. Analyte protectants can also be used in GC analysis to improve peak shape and sensitivity by blocking active sites in the GC system eurl-pesticides.eu.
High-Performance Liquid Chromatography (HPLC) for this compound Determination
HPLC is often the preferred chromatographic technique for carbamate analysis due to their thermal lability, which is less of an issue in the liquid phase sepscience.comoup.comusgs.gov. Reversed-phase HPLC, commonly using C18 columns, is widely applied for separating carbamate pesticides sepscience.comusgs.govresearchgate.net. However, specialized columns, such as those designed specifically for carbamates (e.g., Acclaim Carbamate columns), can offer improved separation efficiency and faster analysis times compared to traditional C18 columns sepscience.comthermofisher.com.
Various detectors are coupled with HPLC for this compound determination. UV absorbance detection at wavelengths around 220 nm can be used sepscience.com. However, for increased sensitivity and selectivity, especially in complex matrices or for low-concentration residues, fluorescence detection following post-column derivatization is a common and effective approach usgs.govthermofisher.comchromatographyonline.comscispace.com. This involves hydrolyzing the carbamates after chromatographic separation and then reacting the liberated methylamine (B109427) with a fluorescent reagent like o-phthalaldehyde (B127526) (OPA) chromatographyonline.comscispace.com. LC-UV detection may lack the required sensitivity or specificity for certain sample matrices thermofisher.com.
Research findings highlight the effectiveness of HPLC with post-column derivatization and fluorescence detection for carbamates listed in methods like U.S. EPA Method 531.2 thermofisher.comchromatographyonline.com. This method provides high sensitivity and baseline separation of target compounds thermofisher.comchromatographyonline.com.
Interactive Data Table: HPLC Separation of Carbamates (Illustrative based on search results)
| Carbamate Compound | Retention Time (min) (Example) | Detection Method |
| This compound | Not explicitly found in search results with retention time, but included as a carbamate. | Fluorescence (post-column derivatization) or UV sepscience.comusgs.govthermofisher.com |
| Carbaryl (B1668338) | ~19.89 sun-way.com.tw | Fluorescence (post-column derivatization) or UV sepscience.comusgs.govthermofisher.com |
| Propoxur | ~24.36 sun-way.com.tw | Fluorescence (post-column derivatization) or UV sepscience.comusgs.govthermofisher.com |
| Carbofuran (B1668357) | ~15.69 sun-way.com.tw | Fluorescence (post-column derivatization) or UV sepscience.comusgs.govthermofisher.com |
| Aldicarb | ~15.69 sun-way.com.tw | Fluorescence (post-column derivatization) or UV sepscience.comusgs.govthermofisher.com |
Advanced Mass Spectrometry (MS) and Hyphenated Techniques for Structural Confirmation
Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), provides a powerful tool for the identification and confirmation of this compound residues, as well as for quantification, offering high sensitivity and selectivity oup.combrieflands.comnih.govresearchgate.netnih.govresearchgate.net. Hyphenated techniques like GC-MS and LC-MS/MS (tandem mass spectrometry) are widely used in pesticide residue analysis oup.combrieflands.comnih.govresearchgate.netnih.govresearchgate.netcurresweb.comqscience.comresearchgate.net.
For carbamates, LC-MS and LC-MS/MS are often preferred over GC-MS due to the thermal degradation issues associated with GC oup.comhpst.cz. LC-MS/MS, utilizing multiple reaction monitoring (MRM), offers high sensitivity and specificity by monitoring specific precursor-product ion transitions characteristic of the target analyte nih.govcurresweb.com. This is particularly valuable for analyzing complex matrices where interfering compounds might be present nih.gov.
Research has demonstrated the application of LC-MS/MS for the quantification and confirmation of multiple carbamate pesticide residues, including those structurally similar to this compound nih.govresearchgate.netcurresweb.com. The fragmentation patterns observed in MS can provide structural information, aiding in the confirmation of the analyte's identity nih.gov. For carbamates, a characteristic fragment ion from the neutral loss of CH₃NCO (-57 Da) can often be observed nih.gov.
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers even faster analysis times and improved sensitivity compared to conventional HPLC-MS/MS oup.comnih.govnih.gov. This technique has been successfully applied to the determination of carbamate residues in various food matrices oup.comresearchgate.netnih.gov.
GC-MS can also be used, especially when coupled with techniques like SPME, for the determination of carbamates, including this compound researchgate.netspkx.net.cn. While derivatization might be necessary for some GC applications, GC-MS can provide confirmatory information researchgate.netresearchgate.net.
Optimized Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
Effective sample preparation and extraction are critical steps in the analytical workflow for this compound, as they aim to isolate and concentrate the analyte from the sample matrix while removing interfering substances oup.comresearchgate.netlcms.cz. The choice of extraction protocol depends heavily on the matrix (e.g., water, soil, plant tissue, biological fluids) and the target concentration levels.
Traditional methods like liquid-liquid extraction (LLE) have been used, but they often require large volumes of solvents researchgate.netlcms.cz. Modern techniques focus on miniaturization, reduced solvent consumption, and improved efficiency and selectivity.
Headspace Solid Phase Microextraction (SPME) in this compound Analysis
Solid Phase Microextraction (SPME) is a solvent-free or solvent-reduced sample preparation technique that integrates sampling, extraction, and sample introduction into a single step researchgate.netresearchgate.netnih.govsemanticscholar.org. Headspace SPME (HS-SPME) is particularly useful for extracting volatile and semi-volatile compounds from various matrices researchgate.netspkx.net.cnmdpi.com. In HS-SPME, the SPME fiber is exposed to the headspace above the sample, allowing analytes to partition from the matrix into the gas phase and then adsorb onto the fiber coating researchgate.netmdpi.com.
HS-SPME has been applied to the analysis of carbamate pesticides, including this compound, in different matrices such as human biological fluids (whole blood and urine) and agricultural products like apples researchgate.netspkx.net.cnresearchgate.net. The technique involves heating the sample to facilitate the partitioning of analytes into the headspace, followed by exposure of the SPME fiber researchgate.net. After extraction, the fiber is typically inserted into the injection port of a GC or the interface of an LC system for thermal or solvent desorption of the analytes researchgate.netresearchgate.net.
Research has investigated the optimization of parameters such as extraction temperature, time, ionic strength (by adding salt), and the type of SPME fiber coating for efficient extraction of carbamates researchgate.netsemanticscholar.orgmdpi.com. SPME offers advantages such as simplicity, low cost, and compatibility with GC and LC, including MS detection researchgate.netresearchgate.net. However, achieving optimal recoveries can sometimes be challenging depending on the analyte and matrix nih.govresearchgate.net.
Data Table: SPME Conditions for Carbamate Analysis (Illustrative based on search results)
| Matrix | SPME Mode | Fiber Type (Example) | Extraction Temperature (°C) (Example) | Extraction Time (min) (Example) | Detection Method |
| Human whole blood and urine | Headspace | Not specified in detail for this compound, but polyacrylate, PDMS/DVB, CW/TPR mentioned for carbamates researchgate.netnih.gov | 70 researchgate.net | Not specified for this compound, but 30-45 mins mentioned for other carbamates researchgate.net | GC-FID or GC-MS researchgate.net |
| Apples | Headspace | Not specified | Not specified | Not specified | GC-MS spkx.net.cn |
| Fruit juices | Direct Immersion or Headspace | PDMS/DVB, CW/TPR nih.gov | Not specified | Not specified | LC-MS or LC-QIT-MS nih.gov |
| Vegetable samples | Not specified, likely Headspace or Direct Immersion | Hollow fiber semanticscholar.org | 50 semanticscholar.org | 35 semanticscholar.org | Capillary Electrophoresis with Electrochemiluminescence semanticscholar.org |
Note: Specific SPME conditions are highly matrix and analyte dependent. The examples provided are based on studies involving this compound or other carbamates.
Efficiency and Selectivity of Modern Extraction Techniques for Carbamate Residues
Beyond SPME, various modern extraction techniques are employed for carbamate residues to improve efficiency, reduce matrix effects, and minimize solvent consumption. Solid Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of carbamates from different samples oup.comresearchgate.net. SPE involves passing the sample extract through a solid sorbent material that retains the analytes of interest while allowing interfering compounds to pass through, or vice versa researchgate.netmn-net.com. Different types of SPE sorbents are available, including C18, Florisil, alumina (B75360), and graphitized carbon, and the choice depends on the properties of the analytes and the matrix jircas.go.jpresearchgate.netmn-net.com.
Gel Permeation Chromatography (GPC) is another cleanup technique used in carbamate analysis, particularly for samples with high lipid content, as it effectively removes fats and pigments that can interfere with chromatographic analysis oup.comsun-way.com.twlcms.cz.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become increasingly popular for pesticide residue analysis, including carbamates, in food and agricultural products nih.govqscience.comnih.govlcms.czshimadzu.com. QuEChERS involves solvent extraction (often with acetonitrile) followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents like MgSO₄, PSA (primary secondary amine), and GCB (graphitized carbon black) to remove water, organic acids, sugars, and pigments hpst.cznih.govnih.govlcms.cz. The QuEChERS method offers simplicity, speed, and effectiveness for multi-residue analysis qscience.comlcms.czshimadzu.com. Research has shown the effectiveness of QuEChERS for extracting carbamates from matrices like rice, tomatoes, and dates brieflands.comqscience.comnih.gov. Different QuEChERS kits and protocols can be evaluated for their efficiency in extracting a wide range of carbamates from specific matrices nih.gov.
Other techniques mentioned in the literature for carbamate extraction include dispersive liquid-liquid microextraction (DLLME) and magnetic solid phase extraction (MSPE) researchgate.net. Supercritical fluid extraction (SFE) using supercritical carbon dioxide has also been explored as an environmentally friendly alternative to conventional solvent extraction for pesticides, including those amenable to GC/MS analysis shimadzu.com.
The efficiency and selectivity of these modern extraction techniques are crucial for achieving the low detection and quantification limits required for monitoring pesticide residues in various matrices oup.comchromatographyonline.comresearchgate.netcurresweb.comnih.govsemanticscholar.org. Studies report recovery rates and relative standard deviations (RSDs) to demonstrate the accuracy and precision of the developed methods oup.comresearchgate.netnih.govresearchgate.netcurresweb.comnih.govsemanticscholar.org.
Interactive Data Table: Extraction and Cleanup Methods for Carbamates (Illustrative based on search results)
| Matrix (Example) | Extraction Method | Cleanup Method (Example) | Chromatography-MS Technique (Example) | Recovery Range (%) (Example) | RSD Range (%) (Example) |
| Crops | Dichloromethane extraction, Acetonitrile/n-hexane partition | Florisil and alumina column chromatography jircas.go.jp | GC (with derivatization) jircas.go.jp | Not specified for this compound | Not specified for this compound |
| Cooked white rice | Acetonitrile extraction | PSA and MgSO₄ cleanup brieflands.com | GC/MS-SQ-SIM brieflands.com | 35-78 (for carbaryl, propoxur, pirimicarb) brieflands.com | Not specified |
| Nuts (chestnut and pine nut) | Not specified, likely solvent extraction | GPC cleanup oup.com | UPLC–MS–MS oup.com | 70.21-89.56 (for 18 carbamates) oup.com | 2.26-4.07 oup.com |
| Food | Acetonitrile extraction | C18 or Carb/NH₂ SPE column cleanup researchgate.net | HPLC-MS/MS researchgate.net | 51.2-125.0 (for 20 carbamates) researchgate.net | 1.4-19.8 researchgate.net |
| Soil | Shaking extraction with acetonitrile | SPE (C18) researchgate.net | RP-HPLC with UV detection researchgate.net | 80.53-82.06 (for carbofuran and carbaryl) researchgate.net | 3.78-4.51 researchgate.net |
| Date palm fruits | Acetonitrile with 1% acetic acid extraction | QuEChERS d-SPE (MgSO₄, NaCl, specific kit) nih.gov | UHPLC-MS/MS nih.gov | 88-106 (for 14 carbamates) nih.gov | 1-11 nih.gov |
| Liquid milk | Acetonitrile extraction | Pass-through SPE (Captiva EMR-Lipid) chrom-china.com | UPLC-MS/MS chrom-china.com | Good recoveries reported (at 15, 50, 100 μg/kg spiked levels) chrom-china.com | Not specified |
Mechanisms of Resistance Development to Xylylcarb and Carbamate Insecticides
Elucidation of Metabolic Resistance Mechanisms
Metabolic resistance involves the increased capacity of insects to detoxify or sequester insecticide molecules before they reach their target site. This is often mediated by the overexpression or increased activity of detoxification enzymes. frontiersin.orgahdb.org.ukgoogle.com
Role of Esterases, Oxidases, and Dioxygenases in Xylylcarb Detoxification
Esterases are a key group of enzymes involved in the detoxification of insecticides containing ester bonds, including some carbamates. Studies have shown that carboxylesterases can hydrolyze N-methylcarbamate insecticides such as carbaryl (B1668338), metolcarb (B1676512), XMC, and this compound researchgate.netnih.govresearchgate.netresearchgate.net. This hydrolysis breaks down the insecticide molecule into less toxic or non-toxic metabolites that can be more easily excreted google.com. The overexpression or increased activity of specific esterases has been correlated with resistance to carbamate (B1207046) insecticides in various insect species pjoes.combioline.org.br.
Oxidases, often referred to in the context of mixed-function oxidases (MFOs) or cytochrome P450 systems, also play a significant role in insecticide metabolism google.comresearchgate.netfrontiersin.org. These enzymes can catalyze various reactions, including hydroxylation, epoxidation, and N-, O-, or S-dealkylation, which can detoxify carbamates mdpi.comresearchgate.net. While the specific role of oxidases and dioxygenases in this compound detoxification has been explored in microbial degradation nih.govresearchgate.netsnu.ac.kr, their precise contribution to metabolic resistance to this compound in insects is often discussed within the broader context of carbamate metabolism by these enzyme superfamilies. Dioxygenases are known to be involved in the degradation pathways of aromatic compounds, which are structural components of some carbamates nih.govresearchgate.net.
Contribution of Cytochrome P450 Monooxygenases to Carbamate Resistance
Cytochrome P450 monooxygenases (P450s) are a major family of detoxification enzymes in insects, playing a central role in the metabolism of a wide range of xenobiotics, including insecticides mdpi.commdpi.comresearchgate.netroyalsocietypublishing.org. Elevated levels of P450 gene expression or increased P450 activity are frequently associated with metabolic resistance to carbamates bioline.org.brmdpi.commdpi.comresearchgate.netresearchgate.net. These enzymes can metabolize carbamates through oxidative reactions, leading to their detoxification mdpi.comresearchgate.net.
Research has identified specific CYP genes that are upregulated in carbamate-resistant insect populations. For instance, studies on malaria vectors like Anopheles funestus and Anopheles gambiae have shown that overexpression of certain CYP genes, such as CYP6Z1 and CYP6P3, is associated with resistance to carbamates and can also confer cross-resistance to other insecticide classes like pyrethroids mdpi.comresearchgate.net. The increased expression of P450s can be due to various genetic alterations, including mutations in promoter regions or gene amplification pjoes.commdpi.com.
The involvement of P450s in carbamate resistance is a well-established phenomenon, contributing significantly to the reduced efficacy of these insecticides in field populations.
Characterization of Target-Site Insensitivity in this compound-Resistant Organisms
Target-site insensitivity resistance occurs when modifications to the insecticide's molecular target reduce its binding affinity or efficacy. For carbamate insecticides like this compound, the primary target is acetylcholinesterase (AChE). frontiersin.orgahdb.org.ukirac-online.org
Mutations in Acetylcholinesterase Genes Conferring Resistance
Carbamate insecticides exert their toxic effect by inhibiting AChE, an enzyme essential for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132) frontiersin.orgirac-online.org. Resistance due to target-site insensitivity often involves mutations in the genes encoding AChE (commonly referred to as ace genes). These mutations result in a modified AChE enzyme that is less sensitive to inhibition by carbamates frontiersin.orgahdb.org.ukpjoes.combiorxiv.orgwho.intmdpi.comnih.govnih.gov.
Several point mutations in ace genes have been identified and linked to carbamate resistance in various insect species. A well-characterized mutation is the glycine (B1666218) to serine substitution at position 119 (G119S) in the ace-1 gene, which has been shown to confer significant resistance to carbamates and organophosphates in mosquitoes and other insects pjoes.combiorxiv.orgnih.govunibas.ch. Other mutations, such as A201S, G227A, and F290V, have also been reported in carbamate-resistant populations of pests like Spodoptera frugiperda mdpi.com. In the codling moth, Cydia pomonella, a single amino acid substitution (F399V) in one of the AChE genes was found to be associated with reduced sensitivity to carbaryl nih.gov.
These mutations can alter the structure of the AChE active site, reducing the binding affinity of carbamate insecticides and thus conferring resistance. The presence and frequency of these target-site mutations are important indicators of the potential for carbamate resistance in pest populations.
Investigation of Penetration Resistance and Cuticular Barrier Modifications
Penetration resistance is a mechanism where alterations in the insect cuticle, the outermost protective layer, reduce the rate at which an insecticide penetrates the body to reach its target site frontiersin.orgresearchgate.netlstmed.ac.uk. This slower uptake can allow the insect's detoxification enzymes more time to metabolize the insecticide before it accumulates to a lethal concentration researchgate.netlstmed.ac.uk.
Modifications to the cuticle that can lead to penetration resistance include changes in thickness and alterations in the composition of cuticular lipids and proteins researchgate.netlstmed.ac.ukgoogle.comresearchgate.net. For example, a thicker cuticle or changes in the hydrocarbon content of the epicuticle have been correlated with reduced insecticide penetration and increased resistance in some insects researchgate.netlstmed.ac.ukresearchgate.net. While penetration resistance is considered a general mechanism that can affect various insecticide classes, its contribution to this compound resistance would involve a reduced rate of this compound absorption through the insect's external barrier. This mechanism often acts in synergy with metabolic resistance, as delayed penetration provides more time for detoxification enzymes to process the internalized insecticide. researchgate.netlstmed.ac.uk
Genetic and Evolutionary Drivers of Resistance to this compound
The development of insecticide resistance, including resistance to this compound, is a classic example of evolution by natural selection. The genetic basis of resistance lies in the presence of genetic variation within pest populations that allows some individuals to survive exposure to the insecticide ufl.eduscribd.comarizona.edu. These resistant individuals reproduce, passing on the resistance genes to their offspring, leading to an increase in the frequency of resistance in the population over time ufl.eduscribd.com.
The genetic drivers of resistance mechanisms discussed above include point mutations in target-site genes (like ace genes) pjoes.combiorxiv.orgmdpi.comnih.govnih.gov, gene amplification leading to the overexpression of detoxification enzymes (such as esterases and P450s) pjoes.combioline.org.br, and regulatory mutations that increase the transcription of detoxification genes mdpi.comroyalsocietypublishing.org. These genetic changes can arise spontaneously through random mutation or may exist as standing genetic variation within the population prior to insecticide exposure slu.sebiorxiv.org.
Intensive and repeated use of this compound or other carbamate insecticides imposes strong selection pressure, favoring individuals with these resistance traits ufl.eduscribd.comarizona.edu. The rate at which resistance evolves is influenced by factors such as the initial frequency of resistance alleles in the population, the fitness cost associated with resistance in the absence of insecticide, the mode of inheritance of resistance, and the migration of resistant individuals between populations slu.sebiorxiv.org. Understanding these genetic and evolutionary drivers is essential for predicting the likelihood of resistance development and designing sustainable resistance management strategies, such as rotating insecticides with different modes of action or implementing integrated pest management approaches. irac-online.orgufl.eduarizona.edu
Here is a table summarizing some of the key resistance mechanisms and associated enzymes/genes:
| Resistance Mechanism | Enzyme/Gene Involved | Effect on this compound/Carbamates |
| Metabolic Resistance | Esterases | Hydrolysis and detoxification researchgate.netnih.govresearchgate.netresearchgate.net |
| Metabolic Resistance | Cytochrome P450 Monooxygenases (CYPs) | Oxidative metabolism and detoxification bioline.org.brmdpi.commdpi.comresearchgate.netresearchgate.net |
| Target-Site Insensitivity | Acetylcholinesterase (ace gene) | Reduced binding affinity due to mutations pjoes.combiorxiv.orgmdpi.comnih.govnih.gov |
| Penetration Resistance | Cuticular proteins and lipids (genes involved in cuticle synthesis/modification) | Reduced rate of insecticide uptake researchgate.netlstmed.ac.ukresearchgate.net |
Gene Amplification and Transcriptional Regulation in Resistant Strains
Gene amplification and altered transcriptional regulation play significant roles in the development of metabolic resistance to carbamate insecticides. Increased copies of genes encoding detoxification enzymes, such as cytochrome P450 monooxygenases (CYPs), esterases (CarEs), and glutathione (B108866) S-transferases (GSTs), can lead to their overexpression, resulting in enhanced insecticide metabolism and reduced susceptibility smujo.idfrontiersin.org.
Research has shown that chromosomal changes can result in the amplification and overexpression of GST, CYP, and CarE genes in insects resistant to carbamates and organophosphates frontiersin.org. For instance, increased gene copy number of CYP6CY3 has been linked to neonicotinoid resistance in aphids, and increased CYP6G1 expression due to copy number variation has been observed in Drosophila melanogaster frontiersin.org. In the brown planthopper (Nilaparvata lugens), overexpression of the carboxylesterase gene Nl-EST1 was strongly correlated with increased resistance to fenobucarb, a carbamate insecticide mdpi.com. The expression level of Nl-EST1 was found to be significantly higher in resistant strains compared to susceptible ones, indicating its crucial role in carbamate resistance mdpi.com.
Transcriptional regulation also contributes to resistance by controlling the expression levels of detoxification genes. Studies have revealed that non-coding RNAs (ncRNAs), such as microRNAs (miRNAs), are important regulators of gene expression in response to xenobiotic stress, including insecticide exposure frontiersin.org. miRNAs associated with resistance have been shown to target detoxification genes, influencing their expression and contributing to the development of resistance frontiersin.org. Overproduction of detoxification enzymes due to increased transcription has been observed in resistant Anopheles species, a major malaria vector, in response to insecticide exposure smujo.id. In Anopheles funestus, a genome-wide transcription profiling revealed that metabolic resistance through the upregulation of cytochrome P450 genes, particularly CYP6Z1, drives carbamate resistance and cross-resistance to pyrethroids nih.gov.
The following table illustrates the correlation between gene expression levels and resistance in Nilaparvata lugens strains exposed to fenobucarb:
| Strain | LC50 (mg/L) | Resistance Level (Fold) | Nl-EST1 Expression (Fold Change vs. Susceptible) |
| Susceptible | 3.08 | 1.00 | 1.0 |
| 2015 Strain | 10.06 | 3.27 | 2.4 |
| 2019 Strain | 73.98 | 24.02 | 4.7 |
*Data derived from search results mdpi.com.
Horizontal Gene Transfer and Plasmid-Mediated Resistance Spread
Horizontal gene transfer (HGT) and the involvement of plasmids are significant mechanisms for the acquisition and spread of pesticide degradation genes, including those conferring resistance to carbamate insecticides, particularly in microbial populations nih.govmdpi.comscispace.comresearchgate.net. Diverse biochemical pathways for degrading xenobiotics like carbamates have evolved or been assembled through the exchange of genetic material via mobile genetic elements such as conjugative and non-conjugative plasmids, transposons, phages, and genomic islands mdpi.comresearchgate.net.
Genes responsible for pesticide degradation in microorganisms are frequently located on plasmids, transposons, and chromosomes scispace.com. The presence of these genetic determinants on plasmids facilitates their study at the molecular level and contributes to their mobility and dissemination among bacterial strains scispace.com. The involvement of plasmids in the degradation of organic xenobiotics has been documented for several decades scispace.com.
Studies on the degradation of carbamate pesticides like carbaryl have suggested that the assembly of degradation operons may involve mobilization through horizontal gene transfer mdpi.com. The ability of microorganisms to bioremediate pesticides is largely based on their biodegradation activity, and many pesticide degradation genes in soil bacteria are found on plasmids or within the genome, which are common locations for such genes scispace.com.
While the search results primarily discuss HGT and plasmid-mediated degradation in bacteria, the concept of HGT has also been explored in the context of insecticide resistance in insects, with potential insecticide-degrading genes in insect bacterial symbionts possibly being integrated into the host genome by plasmids or transposons biorxiv.org. However, the direct role of HGT and plasmids in spreading target-site resistance mechanisms (like ace-1 mutations) in insect populations resistant to carbamates is less commonly reported compared to metabolic resistance in microbes.
The plasmid-coded biodegradation of methomyl, another carbamate pesticide, in bacteria may be attributed to broad host range plasmids and selection pressures from xenobiotics, as well as vertical and horizontal gene transfer scispace.com.
Impact of Xylylcarb on Non Target Biological Systems
Ecotoxicological Implications for Environmental Biota
The application of carbamate (B1207046) pesticides can lead to adverse effects on a wide range of non-target organisms, impacting the ecological balance of various environments frontiersin.orgmdpi.com. These effects can manifest differently depending on the ecosystem and the specific organisms present who.intfigshare.com.
Effects on Terrestrial Ecosystems, Including Soil Microorganisms and Invertebrates
Soil microorganisms, such as bacteria and fungi, play vital roles in decomposing organic matter and making nutrients available for plants wur.nljustagriculture.in. Studies indicate that carbamate pesticides can negatively affect soil microbial communities, potentially altering their composition and reducing their activity upm.edu.myjustagriculture.inpanna.org. For instance, carbamates have been shown to have toxic effects on bacteria involved in nitrification and denitrification, processes critical for nutrient uptake by crops panna.org. While some studies suggest that microbial populations can adapt to metabolize carbamates, high concentrations can still impact the microflora and soil productivity upm.edu.my.
Soil invertebrates, including earthworms, springtails, mites, and insects, are also essential for maintaining soil structure, aeration, and nutrient cycling wur.nlird.fr. They are routinely exposed to pesticides in their habitat researchgate.net. Research shows that carbamates can be toxic to these organisms who.int. A significant reduction in earthworm populations can occur following carbamate application, although populations may recover due to the relatively rapid breakdown of these compounds who.int. Pesticides, including carbamates, have been shown to negatively affect the survival, reproduction, growth, and behavior of soil invertebrates like earthworms and enchytraeids frontiersin.orgsouthampton.ac.uk.
Data on the negative impacts of pesticides on soil invertebrates highlights the vulnerability of these crucial organisms. For example, a review of numerous studies showed that pesticides negatively affected biochemical biomarkers, reproduction, survival, and behavior in enchytraeids frontiersin.org.
Here is a table summarizing some observed effects of pesticides on soil invertebrates:
| Organism Group | Endpoint | Percentage Negatively Affected (across various pesticides) frontiersin.org |
| Enchytraeids | Biochemical biomarkers | 81.3% |
| Reproduction | 87.2% | |
| Survival | 84.4% | |
| Behavior | 90.9% | |
| Earthworms | Survival | 87.7% |
| Reproduction | 82.7% | |
| Growth | 79.4% | |
| Structural changes | 97.1% |
Effects on Aquatic Ecosystems, Including Microbes, Invertebrates, and Vertebrates
Aquatic ecosystems can receive carbamate contamination through various routes, including runoff from agricultural fields, industrial discharge, and atmospheric deposition nih.govwho.intafjbs.com. Although carbamates are generally not highly stable in water, their presence can still harm aquatic life who.intdergipark.org.tr.
Aquatic microbes are fundamental to nutrient cycling and decomposition in water bodies afjbs.com. While specific data on Xylylcarb's impact on aquatic microbes is limited in the provided sources, pesticides in general can affect microbial communities in aquatic environments, disrupting ecological balance afjbs.com.
Aquatic invertebrates, such as crustaceans and insects, are particularly sensitive to carbamate insecticides due to their mode of action on the nervous system dergipark.org.trresearchgate.net. Carbamates can cause uncontrolled movement, paralysis, convulsions, and potentially death in these organisms by inhibiting AChE epa.gov. The toxicity levels can vary depending on the specific carbamate compound and the species exposed dergipark.org.tr. For example, carbaryl (B1668338), another carbamate, has been shown to be highly toxic to certain invertebrate species dergipark.org.tr.
Aquatic vertebrates, including fish and amphibians, can also be adversely affected by carbamate exposure researchgate.netfigshare.com. Carbamates can bioaccumulate in fish, especially in species with slower metabolism who.intdergipark.org.tr. The primary mechanism of toxicity in fish is also the inhibition of AChE, leading to neurological dysfunction ajol.infonih.gov. This can result in behavioral impacts, physiological changes, and even mortality at high concentrations ajol.infonih.gov. Studies on carbaryl, for instance, have documented effects on fish spawning, blood vessels, and enzyme activity ajol.info. Pesticides, including insecticidal carbamates, have been shown to negatively impact amphibians and fish figshare.comresearchgate.net.
Biochemical and Physiological Disruptions in Non-Target Organisms
The primary mechanism of toxicity for carbamates in both target and non-target organisms with a nervous system is the reversible inhibition of acetylcholinesterase (AChE) frontiersin.orgresearchgate.net. This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in nerve synapses epa.gov. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve firing and disruption of normal physiological functions epa.gov.
Research on Cross-Resistance and Ecosystem-Level Consequences of Carbamate Use
Research on carbamate use has also explored the development of resistance in pest populations and the broader ecosystem-level consequences. While the focus is often on target pests developing resistance, there is also research into cross-resistance in non-target organisms researchgate.net. Cross-resistance occurs when an organism develops resistance to one pesticide and, as a result, becomes resistant to other pesticides, even those with different modes of action researchgate.net. Studies have investigated cross-resistance patterns among different carbamates and between carbamates and other insecticide classes like pyrethroids researchgate.netliverpool.ac.ukannualreviews.org. For example, research on Helicoverpa armigera has shown broad cross-resistance among carbaryl, alanycarb, and methomyl, although resistance to thiodicarb (B1682804) showed less correlation researchgate.net. Metabolic resistance, often involving the overexpression of detoxification enzymes like Cytochrome P450 genes, is a common mechanism underlying carbamate resistance and can contribute to cross-resistance liverpool.ac.uk.
At the ecosystem level, the widespread use of pesticides, including carbamates, can lead to significant consequences beyond the direct toxicity to individual organisms mdpi.comresearchgate.net. The reduction or alteration of non-target populations, such as pollinators, natural predators of pests, and decomposers, can disrupt ecological interactions and processes mdpi.comjustagriculture.in. This can lead to imbalances in food webs, reduced biodiversity, and impaired ecosystem functions like nutrient cycling and pest regulation wur.nljustagriculture.inird.fr. The long-term effects of pesticide use on biodiversity and ecosystem resilience are areas of ongoing research figshare.combeyondpesticides.org. Assessing the full ecosystem-level consequences requires understanding not only the direct toxic effects but also the indirect effects mediated through species interactions and changes in community structure researchgate.net.
Q & A
Q. What standardized analytical methods are recommended for detecting Xylylcarb in complex matrices?
this compound is typically analyzed using liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). A validated simultaneous analysis method for carbamate pesticides involves extraction with acetonitrile/water, purification via porous diatomite columns and aminopropylsilylated silica gel minicolumns, and quantification using gradient elution LC with post-column fluorescence derivatization . For GC-MS (EI), this compound shows consistent recoveries (e.g., 97.8–105.1% in alfalfa and hen feed), while LC-MS/MS may exhibit poor recovery in certain matrices (e.g., 5.9% in grapefruit) due to unresolved matrix effects .
Q. What are the key chemical properties of this compound that influence its environmental persistence and analytical detection?
this compound (CAS 2425-10-7; MW 179.22) is a carbamate insecticide with a hydrolytic sensitivity at pH ≥12. Its polar nature and solubility in acetonitrile make it amenable to LC-based methods, but instability under alkaline conditions necessitates pH-controlled extraction protocols . Hydrolysis products and co-extractives (e.g., lipids in animal feed) can interfere with detection, requiring advanced cleanup steps like gel permeation chromatography (GPC) .
Q. How should researchers design sample preparation protocols to minimize matrix interference in this compound analysis?
Matrix-matched calibration and multi-step purification (e.g., GPC, graphite carbon minicolumns) are critical. For animal products, recoveries improve with acetonitrile/water extraction followed by aminopropylsilylated silica gel cleanup, achieving RSDs <10% in alfalfa and <5% in hen feed . Adjusting pH during extraction can mitigate hydrolysis and enhance LC-MS/MS performance .
Advanced Research Questions
Q. How can researchers resolve contradictions in recovery data between GC-MS and LC-MS/MS for this compound?
Discrepancies arise from matrix-specific interactions (e.g., ion suppression in LC-MS/MS) and co-eluting compounds in GC-MS. For example, GC-MS (EI) showed 97.8–105.1% recovery in alfalfa, while LC-MS/MS yielded 5.9% in grapefruit despite matrix-matched standards . To address this, use orthogonal methods (e.g., GC-FPD for organophosphates) or optimize LC mobile phase pH to reduce polar compound interference .
Q. What methodological advancements are needed to improve the accuracy of this compound quantification in high-lipid matrices?
High lipid content increases RSDs in GC-MS due to co-extractives. Implementing pressurized liquid extraction (PLE) with in-cell cleanup or QuEChERS-based protocols with dispersive SPE (e.g., C18 sorbents) can reduce lipid interference. For LC-MS/MS, isotope-labeled internal standards (e.g., deuterated this compound) may correct matrix effects .
Q. What are the degradation pathways of this compound under environmental conditions, and how do they impact residue analysis?
this compound hydrolyzes to methylcarbamic acid and m-xylenol under alkaline conditions, complicating residue analysis in soil and water. Stability studies should include pH-controlled storage and derivatization (e.g., dansyl chloride) to stabilize hydrolytic byproducts. LC-MS/MS with multiple reaction monitoring (MRM) can detect degradation products at sub-ppb levels .
Q. How have regulatory changes (e.g., expiration of this compound registration in Japan) influenced its residue limits and analytical requirements?
this compound’s registration expired in 1994 in Japan, but maximum residue limits (MRLs) remain enforced (e.g., 10 µg/kg in grains). Researchers must adhere to updated MRLs and employ multi-residue methods (e.g., detecting 12 carbamates simultaneously) to comply with global regulatory frameworks .
Methodological Considerations Table
| Parameter | GC-MS (EI) Performance | LC-MS/MS Performance | Recommended Mitigation Strategies |
|---|---|---|---|
| Recovery in Plant Matrices | 97.8–105.1% | 96.7% | Use matrix-matched standards, GPC cleanup |
| Recovery in Animal Products | 105.1% (hen feed) | 5.9% (grapefruit) | Optimize pH, isotope dilution |
| RSDs | ≤7.5% | ≤5.4% | Implement dispersive SPE for lipid removal |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
